molecular formula C30H24F2N2O2 B11038740 4-fluoro-N-{1-[(4-fluorophenyl)carbonyl]-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl}-N-phenylbenzamide

4-fluoro-N-{1-[(4-fluorophenyl)carbonyl]-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl}-N-phenylbenzamide

Cat. No.: B11038740
M. Wt: 482.5 g/mol
InChI Key: IGRQUOCCXFOJLT-UHFFFAOYSA-N
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Description

4-fluoro-N-{1-[(4-fluorophenyl)carbonyl]-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl}-N-phenylbenzamide is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-{1-[(4-fluorophenyl)carbonyl]-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl}-N-phenylbenzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction requires a palladium catalyst and boron reagents under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-{1-[(4-fluorophenyl)carbonyl]-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl}-N-phenylbenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may yield alcohols or amines.

Scientific Research Applications

4-fluoro-N-{1-[(4-fluorophenyl)carbonyl]-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl}-N-phenylbenzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-fluoro-N-{1-[(4-fluorophenyl)carbonyl]-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl}-N-phenylbenzamide involves its interaction with molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 4-fluoro-N-{1-[(4-fluorophenyl)carbonyl]-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl}-N-phenylbenzamide include:

Uniqueness

The uniqueness of this compound lies in its specific structure, which includes multiple fluorine atoms and aromatic rings. This structure imparts unique chemical and physical properties, making it valuable for various scientific and industrial applications.

Properties

Molecular Formula

C30H24F2N2O2

Molecular Weight

482.5 g/mol

IUPAC Name

4-fluoro-N-[1-(4-fluorobenzoyl)-2-methyl-3,4-dihydro-2H-quinolin-4-yl]-N-phenylbenzamide

InChI

InChI=1S/C30H24F2N2O2/c1-20-19-28(34(25-7-3-2-4-8-25)30(36)22-13-17-24(32)18-14-22)26-9-5-6-10-27(26)33(20)29(35)21-11-15-23(31)16-12-21/h2-18,20,28H,19H2,1H3

InChI Key

IGRQUOCCXFOJLT-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)F)N(C4=CC=CC=C4)C(=O)C5=CC=C(C=C5)F

Origin of Product

United States

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